Psalmotoxin 1

Catalog No.
S1885826
CAS No.
M.F
C₂₀₀H₃₁₂N₆₂O₅₇S₆
M. Wt
4689.41
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Psalmotoxin 1

Product Name

Psalmotoxin 1

Molecular Formula

C₂₀₀H₃₁₂N₆₂O₅₇S₆

Molecular Weight

4689.41

Synonyms

PcTx1; Psalmopoeus cambridgei toxin-1

Description

Psalmotoxin 1, a protein toxin from a tarantula, inhibits H+-gated acid-sensing ion channel (ASIC1a).

Psalmotoxin 1, also known as PcTx1, is a peptide toxin derived from the venom of the Trinidad tarantula (Psalmopoeus cambridgei). This compound is notable for its selective action on Acid Sensing Ion Channel 1-a (ASIC1a), a proton-gated sodium channel that plays a crucial role in pain sensation and other physiological processes. The structure of Psalmotoxin 1 is classified as an inhibitor cystine knot (ICK) protein, characterized by a compact core stabilized by three disulfide bridges formed between six cysteine residues. This unique structure allows it to interact specifically with ASIC1 channels, influencing their activity and function .

Psalmotoxin 1 engages in specific molecular interactions with ASIC1a, primarily through binding to the extracellular loop of the channel. This interaction alters the channel's conformation and increases its affinity for protons (H+), effectively shifting ASIC1a into a desensitized state at physiological pH levels (approximately 7.4). Unlike other toxins that may block ion flow, Psalmotoxin 1 facilitates a persistent current through ASIC1a, which does not return to baseline levels after exposure . The binding energy calculations suggest that the complex formed between Psalmotoxin 1 and ASIC1a is more stable than ASIC1a alone, highlighting the strength of this interaction .

The primary biological activity of Psalmotoxin 1 is its role as an agonist for ASIC1a, enhancing its sensitivity to protons and promoting persistent ion currents. This effect is particularly significant in pain pathways, where ASIC1a activation can lead to increased neuronal excitability and pain perception. Interestingly, Psalmotoxin 1 also exhibits agonistic effects on another isoform, ASIC1b, but only under slightly acidic conditions (pH around 7.1), which contrasts with its antagonistic role on ASIC1a . The toxin’s ability to modulate these channels makes it a subject of interest in pain research and neurobiology.

The synthesis of Psalmotoxin 1 can be achieved through solid-phase peptide synthesis techniques. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. After the desired sequence is assembled, the peptide undergoes deprotection and cleavage from the support, followed by purification using high-performance liquid chromatography (HPLC). This approach allows for precise control over the peptide's sequence and structure .

While Psalmotoxin 1 is not currently used therapeutically, its unique properties make it a valuable tool in research aimed at understanding pain mechanisms and developing new analgesics. Studies have indicated that modulation of ASIC channels could provide novel approaches for treating conditions associated with chronic pain and ischemic injuries . Additionally, insights gained from studying Psalmotoxin 1 may inform the design of synthetic analogs that mimic its effects without the need for venom extraction.

Research has demonstrated that Psalmotoxin 1 interacts specifically with ASIC channels in a state-dependent manner. For instance, its binding to ASIC1a increases the channel's apparent affinity for protons, leading to enhanced desensitization at resting pH levels. Conversely, when interacting with ASIC1b under acidic conditions, it promotes channel opening instead of blocking it . These findings highlight the complexity of toxin-channel interactions and underscore the potential for targeted therapies based on these mechanisms.

Psalmotoxin 1 shares structural similarities with other ICK toxins but exhibits unique pharmacological profiles due to its specific interaction with ASIC channels. Here are some similar compounds:

Compound NameSource OrganismTarget Ion ChannelUnique Features
APETx2Aptostichus saccatusAcid Sensing Ion Channel 3Selective inhibitor of Acid Sensing Ion Channel 3
MitTxMastigias sp.Acid Sensing Ion Channel 2Modulates channel activity differently than Psalmotoxin
GsMTx4Grammostola spatulataMechanosensitive Ion ChannelsKnown for its ability to inhibit mechanosensitive currents
HmTx-1Heteroscodra maculataAcid Sensing Ion Channel 3Inhibits Acid Sensing Ion Channel 3 but not selectively

Uniqueness: What sets Psalmotoxin 1 apart is its selective action on homomeric ASIC1 channels, particularly ASIC1a, making it a pivotal compound in studying pain pathways related to these ion channels. Its ability to induce persistent currents distinguishes it from many other ICK toxins that typically act as blockers.

Native Synthesis in Psalmopoeus cambridgei Venom Glands

Psalmotoxin 1 represents a sophisticated biological product synthesized within the specialized venom apparatus of the Trinidad tarantula Psalmopoeus cambridgei [1]. The native biosynthesis occurs within highly organized venom glands that exhibit distinct anatomical features essential for toxin production and secretion [1]. These glands demonstrate a complex architecture comprising an outer layer of longitudinal muscle fibers and an inner layer of transverse muscle fibers that tightly surround the secretory glandular tissue [2]. The secretory tissue itself is organized into discrete functional units that facilitate the coordinated production of venom components [2].

The molecular characteristics of native psalmotoxin 1 reflect the sophisticated cellular machinery responsible for its synthesis [1] [3]. The peptide consists of 40 amino acid residues with a molecular weight of approximately 4,696 daltons [4]. The structural framework is stabilized by three disulfide bonds formed between specific cysteine residues, creating the characteristic inhibitor cystine knot motif [1] [4]. This structural arrangement involves disulfide connectivity between cysteine residues at positions 10-23, 16-33, and 18-35, which confers remarkable stability to the peptide [4].

The native synthesis process involves complex post-translational modifications that ensure proper folding and disulfide bond formation [3]. The cellular environment within the venom glands provides optimal conditions for the formation of the inhibitor cystine knot structure, which is characterized by a triple-stranded antiparallel beta-sheet stabilized by the three disulfide bridges [1] [5]. This structural motif is common among various spider toxins and represents an evolutionary solution for creating stable, bioactive peptides [5] [6].

Gene expression analysis of venom glands has revealed the presence of specialized transcription factors that regulate toxin production [2]. The expression of forkhead box C1-A, orthologous to Drosophila melanogaster forkhead, shows venom gland-specific expression patterns and plays a crucial role in activating the expression of secreted proteins [2]. Additionally, the expression of sum-1 demonstrates the highest fold change in venom glands and represents a marker of venom gland specificity across multiple spider species [2].

Table 1: Native Synthesis Characteristics in Psalmopoeus cambridgei Venom Glands

ParameterValue/Description
Host organismPsalmopoeus cambridgei (Trinidad tarantula)
Venom gland tissueSpecialized secretory tissue with muscle layer
Peptide length40 amino acids
Molecular weight (Da)4696
Disulfide bondsThree (Cys10-Cys23, Cys16-Cys33, Cys18-Cys35)
Structural motifInhibitor Cystine Knot (ICK)
Expression level in native venomComponent of complex venom mixture
Primary cellular locationVenom gland secretory units

The transcriptomic analysis of spider venom glands demonstrates the remarkable complexity of toxin production, with hundreds of potential toxin precursors identified that contribute to venom diversity [7]. The high abundance of toxin peptide transcripts results from hypermutation mechanisms and fragment insertion or deletion events, which explain how a limited set of genes can generate extensive toxin peptide diversity [7]. These molecular mechanisms preserve cysteine residues while allowing random mutations in other positions, maintaining the structural scaffold while generating functional variants [7].

Drosophila S2 Cell Expression System Optimization

The development of recombinant psalmotoxin 1 production in Drosophila melanogaster Schneider 2 cells represents a significant advancement in toxin peptide biotechnology [3]. The S2 cell expression system offers distinct advantages for producing complex disulfide-bonded peptides, including the ability to perform proper protein folding and post-translational modifications [8] [9]. These cells are particularly well-suited for secreted protein expression, as they do not require carbon dioxide for growth and can be maintained at relatively low temperatures of 24-27 degrees Celsius [9] [10].

The expression strategy involves the construction of a synthetic gene encoding mature psalmotoxin 1, designed using codon optimization specific for highly expressed Drosophila genes [3]. The synthetic gene is fused to the mellitin signal peptide sequence to facilitate efficient secretion of the toxin into the cell culture medium [3]. This signal peptide, derived from bee venom, consists of the amino acid sequence MKFLVNVALVFMVVYISYIYA and has proven effective for directing heterologous proteins to the secretory pathway [3].

The expression plasmid utilizes the metallothionein promoter system, which provides inducible expression control through copper sulfate addition [3] [9]. This promoter system allows for tight regulation of toxin expression, preventing potential cytotoxic effects during cell culture maintenance [9]. The optimal induction conditions involve the addition of 500 micromolar copper sulfate to cell cultures that have reached a density of 5-6 million cells per milliliter [3].

Cell culture optimization involves several critical parameters that significantly impact expression yields [11] [12]. The S2 cells are maintained in Drosophila-serum-free medium supplemented with 1% fetal bovine serum and antibiotics [3]. For large-scale production, cells are cultured in spinner flasks with continuous agitation to maintain proper oxygen transfer and nutrient distribution [3]. The expression phase typically requires 3-4 days following copper sulfate induction, during which the cells secrete the recombinant toxin into the culture medium [3].

Table 2: Drosophila S2 Cell Expression System Parameters

ParameterSpecification
Cell lineDrosophila melanogaster Schneider 2 (S2)
Expression vectorpMT/V5-His
Promoter systemMetallothionein (MT) promoter
Induction methodCopper sulfate (CuSO4)
Culture temperature24-27°C
Induction concentration500 μM CuSO4
Expression time3-7 days post-induction
Secretion efficiencyHigh (secreted to medium)
Signal peptideMellitin signal peptide
Selection markerG418 resistance

The purification of recombinant psalmotoxin 1 from S2 cell culture medium involves several chromatographic steps designed to isolate the correctly folded peptide [3]. Initial purification typically employs reverse-phase high-performance liquid chromatography using C18 columns with acetonitrile gradients in trifluoroacetic acid [3]. The secreted nature of the expression system significantly reduces the complexity of downstream processing, as the toxin is separated from most cellular proteins during the culture process [12].

Quality control of recombinant psalmotoxin 1 involves multiple analytical techniques to ensure proper folding and biological activity [3]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry confirms the correct molecular weight and absence of degradation products [3]. Nuclear magnetic resonance spectroscopy provides detailed structural characterization, confirming that the recombinant toxin adopts the same three-dimensional structure as the native peptide [3]. Functional assays demonstrate that recombinant psalmotoxin 1 exhibits identical biological activity to the native toxin [3].

The S2 expression system demonstrates significant advantages over traditional bacterial expression systems, particularly for disulfide-bonded peptides [13] [12]. Unlike bacterial systems, S2 cells possess the cellular machinery necessary for proper disulfide bond formation and can secrete correctly folded proteins directly into the culture medium [12]. This eliminates the need for complex refolding procedures that are often required when expressing disulfide-bonded peptides in bacterial hosts [13].

Chemical Synthesis Challenges and Refolding Protocols

Chemical synthesis of psalmotoxin 1 presents significant technical challenges primarily related to the formation of correct disulfide bond connectivity and prevention of peptide aggregation [14] [15]. The peptide belongs to the category of "difficult sequences" due to its hydrophobic character and tendency to form intermolecular aggregates during synthesis [15]. These aggregation issues are compounded by the presence of multiple cysteine residues, which can form incorrect disulfide bonds leading to misfolded products [16].

The solid-phase peptide synthesis of psalmotoxin 1 employs the Fmoc/tert-butyl protection strategy with maximal temporary protection to minimize side reactions [14]. The synthesis is typically performed on a 0.05 millimolar scale using 2-chlorotrityl resin with 0.50 millimole per gram loading capacity [14]. The coupling reactions utilize an eightfold excess of each amino acid with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate and 1-hydroxybenzotriazole activation [14].

The deprotection and cleavage procedures require careful optimization to prevent premature oxidation of cysteine residues [14]. The peptide is cleaved from the resin using a mixture of trifluoroacetic acid, thioanisole, and ethanedithiol in a 90:8:2 volume ratio for 100 milligrams of peptide-resin [14]. This cleavage cocktail provides effective side-chain deprotection while maintaining the cysteine residues in their reduced state [14]. The crude peptide is precipitated three times with diethyl ether, dissolved in 10% aqueous acetic acid, and freeze-dried for storage [14].

Table 3: Chemical Synthesis Challenges and Solutions

Challenge CategorySpecific ChallengeSolution/Approach
Disulfide bond formationCorrect formation of three disulfide bridgesOxidative folding with glutathione redox buffer
Aggregation tendencyHydrophobic peptide aggregation during synthesisUse of polar resins and optimized solvents
Refolding complexityMultiple folding intermediates and misfoldingControlled refolding with redox systems
Purification difficultySeparation of correctly folded from misfolded peptidesRP-HPLC with specialized gradients
Yield optimizationLow yields due to aggregation and misfoldingTemperature optimization and redox conditions
Structural integrityMaintaining ICK fold stabilityNMR verification of proper fold

The refolding process represents the most critical step in chemical synthesis of psalmotoxin 1, as it determines the formation of correct disulfide bond connectivity [16] [17]. The inhibitor cystine knot motif requires specific disulfide bond formation between cysteine pairs, and incorrect pairing can lead to inactive products [18] [19]. Research on similar inhibitor cystine knot peptides has identified that folding pathways can be complex, with multiple intermediates that can serve as kinetic traps [18].

The oxidative folding of psalmotoxin 1 typically involves air oxidation in aqueous solution or the use of redox buffer systems containing reduced and oxidized glutathione [16]. The folding conditions must be carefully controlled to promote correct disulfide bond formation while minimizing aggregation [17]. Temperature plays a crucial role, with lower temperatures generally favoring correct folding over aggregation [16]. The pH must also be optimized, as alkaline conditions can promote unwanted side reactions such as beta-elimination [16].

Table 4: Refolding Protocol Parameters

Protocol StepConditions/ReagentsDuration/Temperature
Solid-phase synthesisFmoc/tBu strategy, 0.05 mmol scaleAutomated synthesis cycle
Cleavage and deprotectionTFA/thioanisole/ethanedithiol (90/8/2)2 hours at room temperature
Crude peptide purificationRP-HPLC, C18 column, TFA gradient40-minute gradient
Refolding initiation10% aqueous acetic acid, freeze-driedDissolution and preparation
Oxidative foldingAir oxidation or glutathione redox system24-48 hours at 4°C
Final purificationRP-HPLC, acetonitrile/TFA gradient40-minute optimized gradient
Structure verification1H 2D NMR spectroscopySolution structure determination

Purification of correctly folded psalmotoxin 1 from refolding mixtures requires sophisticated chromatographic techniques [14]. Reverse-phase high-performance liquid chromatography using C18 semi-preparative columns provides effective separation of folded from misfolded species [14]. The mobile phase typically consists of acetonitrile gradients in 0.055% trifluoroacetic acid, with gradient profiles optimized for the specific retention characteristics of psalmotoxin 1 [14]. The separation is based on differences in hydrophobicity between correctly folded and misfolded conformations [14].

Quality assessment of chemically synthesized psalmotoxin 1 relies on multiple analytical approaches to confirm structural integrity [14] [3]. Mass spectrometry verifies the correct molecular weight and absence of side products [14]. Nuclear magnetic resonance spectroscopy provides definitive confirmation of proper folding by comparing the chemical shift patterns with those of native or recombinant standards [3]. The three-dimensional structure determination confirms the presence of the characteristic inhibitor cystine knot fold with the correct disulfide bond connectivity [3].

Sequence

One Letter Code: EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT (Disulfide bridge: Cys3-Cys18, Cys10-Arg28, Arg17-Ser33)

Dates

Modify: 2023-07-21

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